

Solubility of 5-Bromo-1-methyl-1H-imidazole in common organic solvents

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Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-imidazole

Cat. No.: B086341

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An In-depth Technical Guide to the Solubility of **5-Bromo-1-methyl-1H-imidazole**

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of fine chemical manufacturing and pharmaceutical development, **5-Bromo-1-methyl-1H-imidazole** (CAS No. 1003-21-0) emerges as a cornerstone intermediate. Its utility is anchored in its unique chemical architecture: an imidazole ring, which is a prevalent scaffold in medicinal chemistry, functionalized with a bromine atom at the 5-position. This bromine provides a reactive handle for a multitude of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks for Active Pharmaceutical Ingredients (APIs).^[1]

A thorough understanding of the solubility of this compound is not merely academic; it is a critical parameter that dictates its practical application. From selecting an appropriate solvent for a chemical reaction to designing efficient purification protocols like recrystallization and developing final drug formulations, solubility data informs every step.^[2] This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of **5-Bromo-1-methyl-1H-imidazole**, a predictive qualitative solubility profile in common organic solvents, and a robust experimental protocol for its quantitative determination.

Physicochemical Properties: The Foundation of Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of **5-Bromo-1-methyl-1H-imidazole** are summarized below, providing a theoretical framework for predicting its behavior in various solvents.

Property	Value	Source
Molecular Formula	C ₄ H ₅ BrN ₂	[3] [4] [5] [6]
Molecular Weight	161.00 g/mol	[3] [4] [5]
Appearance	Solid	[5]
Melting Point	40-44 °C (lit.)	[3] [5]
LogP (Octanol-Water)	0.58	[3]
Chemical Structure		

The structure reveals a molecule of moderate polarity. The imidazole ring itself is polar and contains two nitrogen atoms that can act as hydrogen bond acceptors. However, the presence of the methyl group and the bromine atom introduces lipophilic (nonpolar) character. The LogP value of 0.58 quantifies this balance, indicating that the compound has a slight preference for an organic phase (octanol) over water but is not highly lipophilic. This suggests it will not be freely soluble in nonpolar alkanes nor in water, but will likely find favorable solubility in solvents of intermediate polarity, especially those capable of hydrogen bonding.

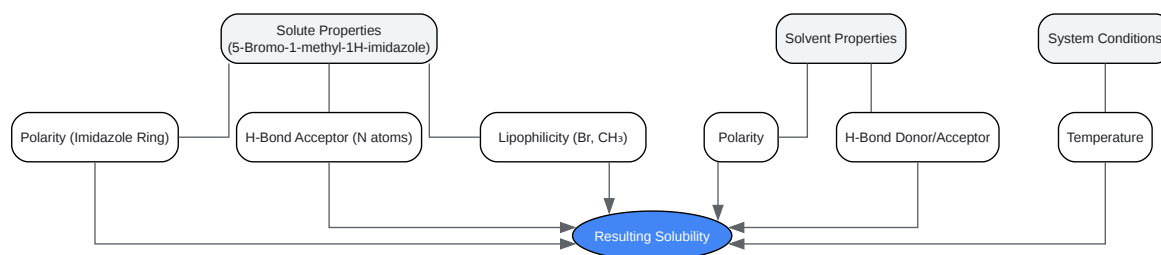
Guiding Principles of Solubility

The venerable principle of "like dissolves like" is the primary lens through which we analyze solubility.[\[7\]](#)[\[8\]](#) This concept is governed by the interplay of several factors at the molecular level.

- **Polarity:** Polar solvents, which have significant dipole moments, are effective at solvating polar solutes by stabilizing them through dipole-dipole interactions. Nonpolar solvents dissolve nonpolar solutes via weaker van der Waals forces.

- **Hydrogen Bonding:** The nitrogen atoms on the imidazole ring of **5-Bromo-1-methyl-1H-imidazole** can accept hydrogen bonds. Solvents that are strong hydrogen bond donors, such as alcohols (e.g., methanol, ethanol), are therefore predicted to be effective solvents.
- **Temperature:** For most solid solutes dissolving in liquid solvents, solubility increases as temperature increases.[8] This is because the additional thermal energy helps overcome the lattice energy of the solid crystal and the intermolecular forces between solvent molecules.[7][8]

The logical relationship between these factors is illustrated in the diagram below.



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Caption: Factors influencing the solubility of the target compound.

Predicted Solubility Profile in Common Organic Solvents

While extensive quantitative data for this specific compound is not publicly available, a reliable qualitative profile can be predicted based on its physicochemical properties and data for analogous imidazole structures.[9][10][11]

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	These solvents are polar and are excellent hydrogen bond donors, which can interact favorably with the nitrogen atoms of the imidazole ring.
Water	Sparingly Soluble	While the parent imidazole is soluble in water, the bromo- and methyl- groups increase lipophilicity, reducing aqueous solubility.[9]	
Polar Aprotic	DMSO, DMF, Acetonitrile	High to Moderate	These solvents have strong dipole moments capable of solvating the polar imidazole ring. Solubility is expected to be high in highly polar solvents like DMSO and DMF.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate to Sparingly	Studies on similar imidazoles show low to moderate solubility in chloroalkanes.[11] These solvents are weakly polar and cannot donate hydrogen bonds.
Ethers	Diethyl Ether, THF	Sparingly Soluble	These solvents have low polarity and are

only weak hydrogen bond acceptors.

Aromatic Hydrocarbons

Toluene

Sparingly Soluble

Toluene is nonpolar, making it a poor solvent for the polar imidazole core.

Aliphatic Hydrocarbons

Hexane, Heptane

Insoluble

These are highly nonpolar solvents and are incompatible with the polar nature of the solute.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a robust experimental protocol is required. The following describes the isothermal equilibrium method, a gold standard for determining the solubility of a solid in a liquid. This protocol is designed to be self-validating by ensuring the system reaches a true thermodynamic equilibrium.

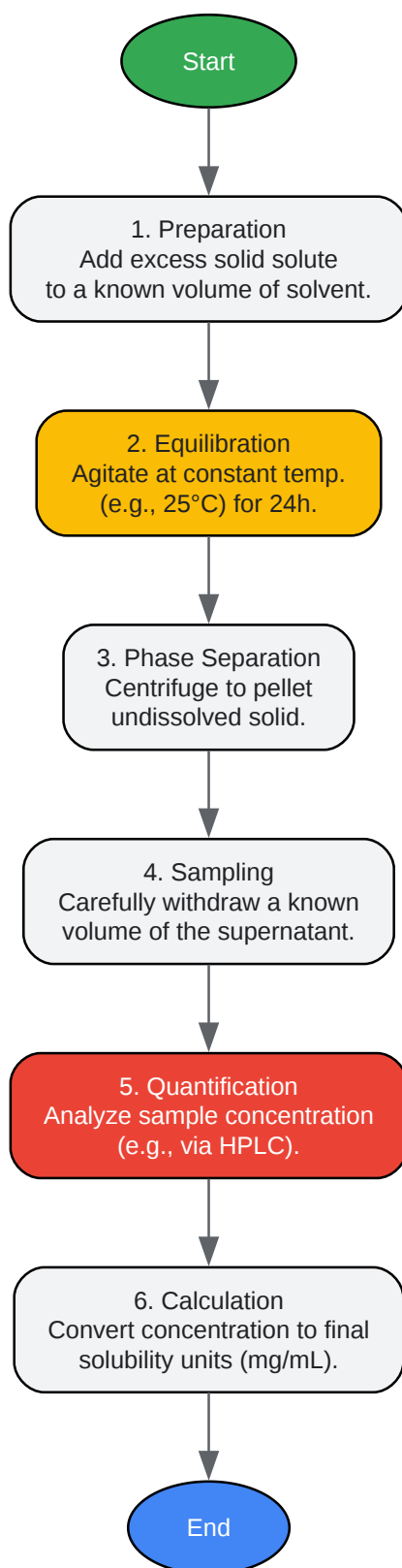
Objective: To determine the saturation solubility of **5-Bromo-1-methyl-1H-imidazole** in a given organic solvent at a specified temperature.

Materials & Equipment:

- **5-Bromo-1-methyl-1H-imidazole** (high purity)
- Solvent of interest (analytical grade)
- Analytical balance
- Temperature-controlled shaker or incubator
- Glass vials with screw caps
- Centrifuge

- Calibrated volumetric pipettes
- HPLC or UV-Vis spectrophotometer (for quantification)

Workflow Diagram:



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Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

- **Preparation:** To a series of glass vials, add an excess amount of **5-Bromo-1-methyl-1H-imidazole**. The key is to add enough solid such that some remains undissolved at the end of the experiment, ensuring saturation.
 - **Causality:** Using an excess of solid guarantees that the solution reaches its maximum saturation point at the given temperature.
- **Solvent Addition:** Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
- **Equilibration:** Seal the vials tightly and place them in a temperature-controlled shaker set to the target temperature (e.g., 25°C). Agitate the vials for at least 24 hours.
 - **Causality:** A 24-hour period is typically sufficient for the dissolution process to reach thermodynamic equilibrium.^[7] Constant temperature is critical as solubility is temperature-dependent.
- **Phase Separation:** After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. For a more complete separation, centrifuge the vials for 10-15 minutes.
 - **Trustworthiness:** This step is crucial to ensure that no solid microparticles are present in the liquid sample, which would artificially inflate the measured solubility.
- **Sampling:** Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Immediately dilute the sample in a known volume of a suitable solvent for analysis to prevent precipitation.
- **Quantification:** Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC with a calibration curve.
- **Calculation:** Use the measured concentration and the dilution factor to calculate the original solubility in the solvent. Express the final result in standard units such as mg/mL or g/100mL.

Conclusion and Practical Implications

5-Bromo-1-methyl-1H-imidazole is a compound of moderate polarity, with its solubility profile dictated by a balance between its polar imidazole core and its more lipophilic bromo- and methyl- substituents. It exhibits high solubility in polar protic solvents like methanol and ethanol and moderate to high solubility in polar aprotic solvents. Conversely, its solubility is limited in nonpolar media such as hydrocarbons.

For researchers and drug development professionals, this profile provides immediate, practical guidance. Alcohols like ethanol or methanol are excellent choices for reaction media. For purification, a mixed-solvent recrystallization system, perhaps using a combination of a good solvent (like methanol) and a poor solvent (like water or hexane), could be highly effective. The detailed experimental protocol provided herein offers a reliable pathway to generate the precise quantitative data needed to optimize these critical processes, ensuring both efficiency and reproducibility in the lab and in manufacturing.

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